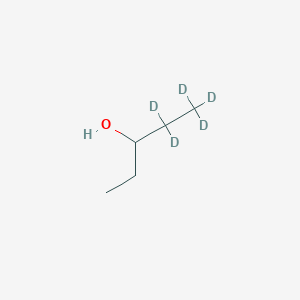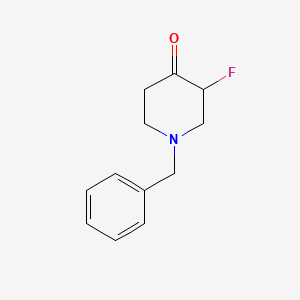
3-Pentyl-2,2,3,4,4-d5 Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentyl-2,2,3,4,4-d5 Alcohol is a deuterated alcohol, where five hydrogen atoms in pentan-3-ol are replaced with deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing studies and mechanistic investigations.
準備方法
Synthetic Routes and Reaction Conditions
3-Pentyl-2,2,3,4,4-d5 Alcohol can be synthesized through several methods. One common approach involves the deuteration of pentan-3-ol using deuterium gas (D₂) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where pentan-3-ol is exposed to deuterium gas over a deuterium-exchange catalyst. This method allows for efficient large-scale production with high isotopic purity.
化学反応の分析
Types of Reactions
3-Pentyl-2,2,3,4,4-d5 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ketones or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated alkyl halides.
科学的研究の応用
3-Pentyl-2,2,3,4,4-d5 Alcohol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism by which 3-Pentyl-2,2,3,4,4-d5 Alcohol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, alters the reaction rates and pathways. This can provide insights into the reaction mechanisms and the role of hydrogen atoms in various chemical and biological processes.
類似化合物との比較
Similar Compounds
Pentan-3-ol: The non-deuterated version of the compound.
1,1,1,2,2-Pentadeuteriopentane: A fully deuterated alkane without the hydroxyl group.
Deuterated Methanol (CD₃OD): A simpler deuterated alcohol used in similar applications.
Uniqueness
3-Pentyl-2,2,3,4,4-d5 Alcohol is unique due to its specific isotopic labeling, which provides distinct advantages in tracing studies and mechanistic investigations. Its structure allows for detailed analysis of reaction pathways and the role of hydrogen atoms in various processes, making it a valuable tool in scientific research.
特性
IUPAC Name |
1,1,1,2,2-pentadeuteriopentan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXEPGDORPWBJ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Butanoic acid, 2-[(4-broMophenyl)Methylene]-3-oxo-, ethyl ester](/img/no-structure.png)





![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)
